7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519527
InChI: InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13)
SMILES: C1=CN2C=NC(=C2C=C1Cl)C(=O)O
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

CAS No.:

Cat. No.: VC13519527

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid -

Specification

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13)
Standard InChI Key SMUWRCRYTMTYTO-UHFFFAOYSA-N
SMILES C1=CN2C=NC(=C2C=C1Cl)C(=O)O
Canonical SMILES C1=CN2C=NC(=C2C=C1Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a bicyclic system where an imidazole ring is fused to a pyridine moiety. Key substituents include:

  • Chlorine at the 7-position, enhancing electrophilic reactivity and influencing molecular interactions.

  • Carboxylic acid at the 1-position, enabling hydrogen bonding and salt formation for improved solubility .

Table 1: Physicochemical Properties

PropertyValue
CAS Number1554452-09-3
Molecular FormulaC8H5ClN2O2\text{C}_8\text{H}_5\text{ClN}_2\text{O}_2
Molecular Weight196.59 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Data gaps in thermophysical properties highlight the need for further experimental characterization .

Spectroscopic and Stereochemical Features

While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are unavailable, related imidazo[1,5-a]pyridines exhibit distinct spectral signatures:

  • 1H^1\text{H}-NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with deshielding effects from the electron-withdrawing chlorine.

  • IR Spectroscopy: Carboxylic acid C=O stretches typically appear near 1700 cm1^{-1} .

Synthetic Methodologies

Chlorocyclization Strategies

A transition-metal-free chlorocyclization cascade developed by Organic Letters enables access to chloroimidazo[1,2-α]pyridines . Although this method targets regioisomers (1,2-α vs. 1,5-a fused systems), it provides a conceptual framework for synthesizing 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid:

  • Substrate Preparation: 2-Aminopyridine derivatives react with aliphatic carboxylic acids.

  • Chlorination: Employing trichloroisocyanuric acid (TCCA) as a chlorine source.

  • Cyclization: Intramolecular nucleophilic attack forms the imidazole ring.

Table 2: Representative Reaction Conditions

ParameterValue
SolventDichloroethane
Temperature80°C
Reaction Time12–24 hours
Yield Range45–78%

Adapting this protocol to 1,5-a systems may require modifying the amine and acid precursors .

Challenges in Carboxylic Acid Functionalization

Introducing the carboxylic acid group at the 1-position poses synthetic hurdles due to:

  • Steric hindrance from the fused ring system.

  • Acid sensitivity of the imidazole nucleus.
    Potential solutions include post-cyclization oxidation of hydroxymethyl groups or using protected carboxylate intermediates .

MarkerEffect
p21 (CDKN1A)↓ 60–70% expression
SA-β-gal positive cells↓ 50%
Cell viability↑ 40% with Bafilomycin-A1 co-treatment

While SGJ differs in substituents, its mechanistic insights suggest 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid could share similar bioactivity .

Future Research Directions

Synthetic Optimization

  • Develop regioselective methods for 1-carboxylic acid functionalization.

  • Explore microwave-assisted or flow chemistry to improve yields .

Biological Screening

  • Assess IDO/TDO inhibition potency in enzymatic assays.

  • Evaluate pharmacokinetics (e.g., bioavailability, metabolic stability).

Computational Modeling

  • Perform molecular docking to predict target engagement (e.g., v-ATPase, IDO1).

  • Quantify structure-activity relationships (SAR) for lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator